2-bromo-N-ethyl-6-fluorobenzamide
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Overview
Description
2-Bromo-N-ethyl-6-fluorobenzamide is a chemical compound with the molecular formula C9H9BrFNO. It features a benzene ring substituted with a bromine atom at the 2nd position, a fluorine atom at the 6th position, and an ethylamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-6-fluorobenzamide typically involves the following steps:
Bromination: The starting material, 6-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Ethylation: The brominated intermediate is then subjected to ethylation using ethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of water or enzymes, leading to the formation of benzoic acid and ethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium thiolate, or primary amines in polar solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products may include 2-hydroxy-N-ethyl-6-fluorobenzamide, 2-amino-N-ethyl-6-fluorobenzamide, etc.
Hydrolysis Products: Benzoic acid and ethylamine.
Scientific Research Applications
2-Bromo-N-ethyl-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The specific mechanism of action of 2-Bromo-N-ethyl-6-fluorobenzamide is not well-documented. its structure suggests it may interact with biological targets through:
Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes.
Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-ethyl-5-fluorobenzamide: Similar structure but with the fluorine atom at the 5th position.
2-Bromo-N-ethyl-4-fluorobenzamide: Fluorine atom at the 4th position.
2-Bromo-N-ethyl-3-fluorobenzamide: Fluorine atom at the 3rd position
Uniqueness
2-Bromo-N-ethyl-6-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-ethyl-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDZYMSYUXHPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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